molecular formula C14H16ClNO3 B3071409 1-((4-Chlorophenyl)acetyl)piperidine-4-carboxylic acid CAS No. 1010938-67-6

1-((4-Chlorophenyl)acetyl)piperidine-4-carboxylic acid

Cat. No. B3071409
CAS RN: 1010938-67-6
M. Wt: 281.73 g/mol
InChI Key: TUHDGQPNBDNMPV-UHFFFAOYSA-N
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Description

“1-((4-Chlorophenyl)acetyl)piperidine-4-carboxylic acid” is a chemical compound with the IUPAC name 1-[(4-chlorophenyl)acetyl]-4-piperidinecarboxylic acid . It has a molecular weight of 281.74 . The compound is related to isonipecotic acid, a heterocyclic compound that acts as a GABA A receptor partial agonist .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidine ring attached to a carboxylic acid moiety and a (4-chlorophenyl)acetyl group . The presence of these functional groups can influence the compound’s reactivity and interactions with other molecules.

Scientific Research Applications

Synthesis Applications

1-((4-Chlorophenyl)acetyl)piperidine-4-carboxylic acid is primarily used in chemical synthesis. Research indicates its utility in the preparation of various chemical compounds:

  • Synthesis of Hydrochloride Compounds : Utilized as a starting material in the preparation of compounds like (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride (Zheng Rui, 2010).
  • Formation of Complexes with Chloroacetic Acid : Used to study the molecular structure, hydrogen bonding, and spectroscopic properties in complexes (A. Komasa et al., 2008).
  • Creation of Nanomagnetic Reusable Catalysts : The acid is functionalized with Fe3O4 nanoparticles for the efficient synthesis of derivatives like 2,3-dihydroquinazolin-4(1H)-ones (A. Ghorbani‐Choghamarani & G. Azadi, 2015).

Structural and Spectroscopic Analysis

Research also focuses on the structural and spectroscopic analysis of this compound and its derivatives:

  • Crystal Structure Studies : Examined through single-crystal X-ray diffraction and other spectroscopic techniques (M. Szafran, A. Komasa, E. Bartoszak-Adamska, 2007).
  • Spectroscopic Studies of Complexes : In-depth investigation of complexes formed with other acids, analyzed using Raman and FTIR spectroscopy and theoretical calculations (M. Anioła et al., 2016).

Medicinal Chemistry Applications

This compound is also explored in the context of medicinal chemistry:

  • Antibacterial Activity : Synthesized derivatives have been evaluated for their potential as antibacterial agents (Kashif Iqbal et al., 2017).
  • Enzyme Inhibitor Synthesis : Used in the synthesis of compounds that could act as enzyme inhibitors, with potential applications in drug discovery (J. Magano, E. Kiser, Russell James Shine, Michael H. Chen, 2014).

properties

IUPAC Name

1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO3/c15-12-3-1-10(2-4-12)9-13(17)16-7-5-11(6-8-16)14(18)19/h1-4,11H,5-9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUHDGQPNBDNMPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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